4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative, characterized by the presence of a methoxy group at the 4’ position, a nitro group at the 5 position, and a carboxylic acid group at the 3 position on the biphenyl scaffold. Biphenyl compounds are significant in organic chemistry due to their structural versatility and presence in various biologically active molecules .
Preparation Methods
The synthesis of 4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves several steps, including nitration, methoxylation, and carboxylation of the biphenyl core. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst and a base . Industrial production methods often employ similar strategies but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the biphenyl ring less reactive towards electrophilic substitution. the methoxy group can activate the ring towards such reactions.
Nucleophilic Aromatic Substitution: The presence of the nitro group facilitates nucleophilic substitution reactions, especially at the ortho and para positions relative to the nitro group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogenation or metal-acid reduction.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidative conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, reducing agents like hydrogen gas or metal-acid combinations, and oxidizing agents like potassium permanganate .
Scientific Research Applications
4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid largely depends on its functional groups. The nitro group can participate in redox reactions, while the methoxy and carboxylic acid groups can engage in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid: Lacks the nitro group, making it less reactive in nucleophilic aromatic substitution reactions.
5-Nitro-[1,1’-biphenyl]-3-carboxylic acid: Lacks the methoxy group, affecting its reactivity towards electrophilic aromatic substitution.
4’-Methoxy-5-nitro-[1,1’-biphenyl]: Lacks the carboxylic acid group, influencing its solubility and potential biological interactions.
The unique combination of the methoxy, nitro, and carboxylic acid groups in 4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHJNOODRFAGRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689182 |
Source
|
Record name | 4'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-75-6 |
Source
|
Record name | 4'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.